(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride
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Overview
Description
(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N2O It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is suggested that piperidine derivatives may undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 26518 , which may influence its pharmacokinetic properties.
Result of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry .
Action Environment
The compound is stable at room temperature , which may influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong base or acid to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce different piperidine or pyridine derivatives .
Scientific Research Applications
(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in organic synthesis.
Pyridine: A six-membered heterocycle with one nitrogen atom, known for its aromatic properties.
(3-(Piperidin-4-yl)pyridin-2-yl)methanol: The base form of the dihydrochloride salt.
Uniqueness
(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride is unique due to its combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3-piperidin-4-ylpyridin-2-yl)methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-8-11-10(2-1-5-13-11)9-3-6-12-7-4-9;;/h1-2,5,9,12,14H,3-4,6-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSOXVHWJCZIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(N=CC=C2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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